Pencardin

Description

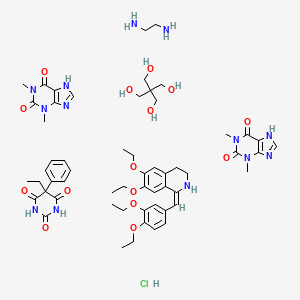

Pencardin (CAS 50-06-6), also known by its generic name Phenobarbital, is a barbiturate derivative primarily used as an anticonvulsant and sedative-hypnotic agent . It acts by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This compound has been historically significant in managing epilepsy and insomnia, though its clinical use has declined due to risks of dependence, tolerance, and adverse effects like respiratory depression .

Key physicochemical properties include:

- Molecular formula: C₁₂H₁₂N₂O₃

- Molecular weight: 232.24 g/mol

- Solubility: Poorly soluble in water (1:1000), soluble in ethanol and alkaline solutions .

Properties

CAS No. |

80186-95-4 |

|---|---|

Molecular Formula |

C57H80ClN13O15 |

Molecular Weight |

1222.8 g/mol |

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;(1E)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C24H31NO4.C12H12N2O3.2C7H8N4O2.C5H12O4.C2H8N2.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;6-1-5(2-7,3-8)4-9;3-1-2-4;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);2*3H,1-2H3,(H,8,9);6-9H,1-4H2;1-4H2;1H/b20-13+;;;;;; |

InChI Key |

HLWGMLGKZRBYQY-UESGKPAZSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.C(C(CO)(CO)CO)O.Cl |

Isomeric SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)/C=C/2\C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.C(C(CO)(CO)CO)O.Cl |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.C(C(CO)(CO)CO)O.Cl |

Synonyms |

Pencardin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pencardin belongs to the barbiturate class, which shares structural and functional similarities with other central nervous system (CNS) depressants. Below is a detailed comparison with Pentobarbital , Secobarbital , and Diazepam (a benzodiazepine).

Table 1: Pharmacological and Clinical Profiles

| Parameter | This compound (Phenobarbital) | Pentobarbital | Secobarbital | Diazepam |

|---|---|---|---|---|

| Primary Use | Epilepsy, sedation | Anesthesia, insomnia | Insomnia | Anxiety, seizures |

| Onset of Action | 30–60 minutes | 10–15 minutes | 15–30 minutes | 15–30 minutes |

| Half-life | 53–118 hours | 15–50 hours | 15–40 hours | 20–50 hours |

| Mechanism | GABA-A receptor modulation (prolongs chloride channel opening) | Similar to this compound | Similar to this compound | GABA-A receptor modulation (increases channel opening frequency) |

| Risk of Dependence | High | High | High | Moderate |

| Metabolism | Hepatic (CYP2C9/19) | Hepatic (CYP2C9) | Hepatic (CYP2C19) | Hepatic (CYP3A4/2C19) |

| FDA Approval Status | Restricted | Restricted | Restricted | Approved for anxiety/seizures |

Key Research Findings

Efficacy in Epilepsy :

- This compound demonstrates superior efficacy in tonic-clonic seizures compared to Secobarbital but has a narrower therapeutic index than Diazepam for acute seizure control .

- A meta-analysis of barbiturates revealed this compound’s long half-life reduces dosing frequency but increases cumulative toxicity risks .

Safety Profile :

- This compound’s respiratory depression risk is 2.5× higher than Diazepam in equianalgesic doses due to stronger GABAergic effects .

- Pentobarbital and Secobarbital exhibit faster sedation but higher overdose mortality (15–20%) compared to this compound (10–12%) .

Structural Comparisons :

- Barbiturates (this compound, Pentobarbital, Secobarbital) share a pyrimidine-trione core , whereas Diazepam has a benzodiazepine ring with a fused seven-membered diazepine ring .

- Structural modifications in Secobarbital (allyl group at C5) shorten its duration of action compared to this compound’s phenyl group .

Table 2: Chemical Structure and Functional Groups

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| This compound | Barbiturate | Phenyl at C5, ethyl at C2 |

| Pentobarbital | Barbiturate | Methyl-butyl at C5, ethyl at C2 |

| Secobarbital | Barbiturate | Allyl at C5, ethyl at C2 |

| Diazepam | Benzodiazepine | Chlorophenyl, methylamine, ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.